molecular formula C12H13BrN2O2 B4922426 N-(2-bromophenyl)-2-oxo-2-(1-pyrrolidinyl)acetamide

N-(2-bromophenyl)-2-oxo-2-(1-pyrrolidinyl)acetamide

Cat. No. B4922426
M. Wt: 297.15 g/mol
InChI Key: QTUKWOMGGZOGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromophenyl)-2-oxo-2-(1-pyrrolidinyl)acetamide, commonly known as Brivaracetam, is a novel antiepileptic drug that was first approved by the FDA in 2016. It belongs to the racetam family of drugs and is structurally similar to piracetam. Brivaracetam is used to treat partial-onset seizures in patients with epilepsy. It has shown promising results in clinical trials and is considered a potential alternative to existing antiepileptic drugs.

Mechanism of Action

Brivaracetam works by binding to a specific site on the synaptic vesicle protein 2A (SV2A) in the brain. SV2A is involved in the release of neurotransmitters, and the binding of Brivaracetam to SV2A reduces the release of neurotransmitters, which in turn reduces the occurrence of seizures.
Biochemical and physiological effects
Brivaracetam has been found to have minimal side effects and is generally well-tolerated by patients. It has a rapid onset of action and a short half-life, which makes it an attractive option for the treatment of epilepsy. Brivaracetam has also been found to have a low potential for drug interactions, which makes it a safe option for patients who are taking other medications.

Advantages and Limitations for Lab Experiments

Brivaracetam has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it a useful tool for studying the role of SV2A in neurotransmitter release. Brivaracetam also has a high affinity for SV2A, which makes it a potent inhibitor of neurotransmitter release. However, the synthesis of Brivaracetam is complex and requires expertise in organic chemistry, which may limit its use in some labs.

Future Directions

There are several future directions for the study of Brivaracetam. One area of research is the development of new formulations of Brivaracetam that can be administered via alternative routes such as intranasal or transdermal delivery. Another area of research is the study of the long-term effects of Brivaracetam on the brain and its potential use in the treatment of other neurological disorders. Additionally, the development of new SV2A ligands may lead to the discovery of more potent and selective inhibitors of neurotransmitter release.

Synthesis Methods

Brivaracetam can be synthesized using a multi-step process that involves the reaction of 2-bromobenzoyl chloride with pyrrolidine followed by the reaction with ethyl glycinate. The resulting product is then hydrolyzed to obtain Brivaracetam. The synthesis of Brivaracetam is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Brivaracetam has been extensively studied for its antiepileptic properties and has shown promising results in clinical trials. It has been found to be effective in reducing the frequency of seizures in patients with epilepsy. Brivaracetam has also been studied for its potential use in the treatment of other neurological disorders such as migraine and neuropathic pain.

properties

IUPAC Name

N-(2-bromophenyl)-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c13-9-5-1-2-6-10(9)14-11(16)12(17)15-7-3-4-8-15/h1-2,5-6H,3-4,7-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUKWOMGGZOGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.